![molecular formula C9H8O2S B184725 Benzene, [(methylsulfonyl)ethynyl]- CAS No. 24378-05-0](/img/structure/B184725.png)
Benzene, [(methylsulfonyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(methylsulfonyl)ethynyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the phenylsulfonylacetylene family and is commonly referred to as BME. BME is a colorless liquid that is soluble in organic solvents and is used in various laboratory experiments.
Mécanisme D'action
BME has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. The exact mechanism of action of BME is still under investigation.
Effets Biochimiques Et Physiologiques
BME has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This can lead to an increase in the levels of acetylcholine, which can have various physiological effects. BME has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
BME has several advantages for use in laboratory experiments. It is a versatile compound that can be used in various organic synthesis reactions. It is also a potent inhibitor of various enzymes, which makes it useful in biochemical assays. However, BME has some limitations as well. It is a toxic compound that requires careful handling and disposal. It is also expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of BME. One area of research is the investigation of its mechanism of action. The exact mechanism by which BME inhibits the activity of enzymes and induces apoptosis is still not fully understood. Another area of research is the development of new synthetic methods for BME. Improved synthetic methods can lead to the production of BME in larger quantities and at a lower cost. Finally, BME can be used as a starting material for the synthesis of new compounds with potential biological activity.
Conclusion:
In conclusion, BME is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that can be used in various laboratory experiments. BME has been shown to have various biochemical and physiological effects, and its mechanism of action is still under investigation. Although BME has some limitations, it has several advantages for use in laboratory experiments. There are several future directions for the study of BME, including the investigation of its mechanism of action and the development of new synthetic methods.
Méthodes De Synthèse
The synthesis of BME involves the reaction of methylsulfonyl chloride with acetylene in the presence of a base such as potassium hydroxide. The reaction yields BME as a colorless liquid that is purified through distillation.
Applications De Recherche Scientifique
BME has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a probe in biological systems. BME has been used in the synthesis of various organic compounds such as benzofurans, benzothiophenes, and pyridines. It has also been used as a ligand in the preparation of metal complexes.
Propriétés
Numéro CAS |
24378-05-0 |
|---|---|
Nom du produit |
Benzene, [(methylsulfonyl)ethynyl]- |
Formule moléculaire |
C9H8O2S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
2-methylsulfonylethynylbenzene |
InChI |
InChI=1S/C9H8O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 |
Clé InChI |
NTQXNTLXYLBWGK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C#CC1=CC=CC=C1 |
SMILES canonique |
CS(=O)(=O)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



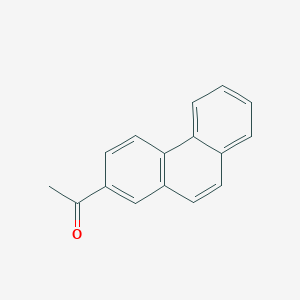
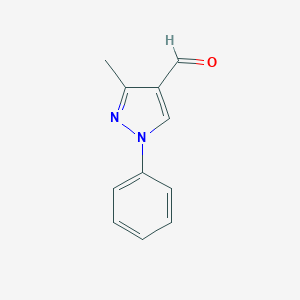

![2-Chloro-6-fluorobenzo[d]oxazole](/img/structure/B184648.png)
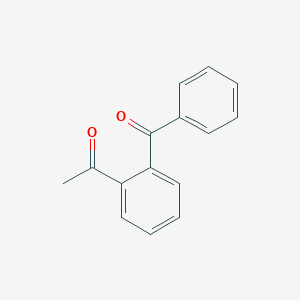
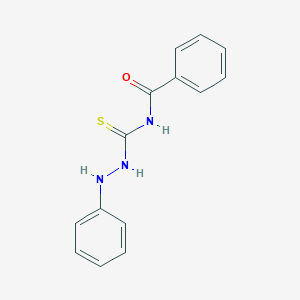
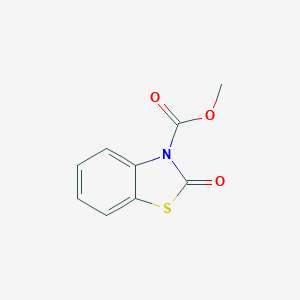
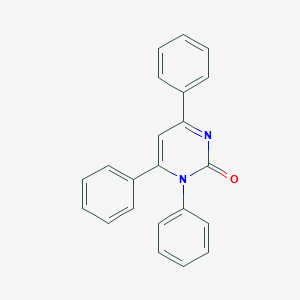
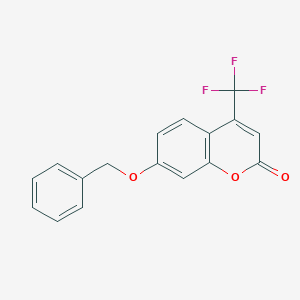
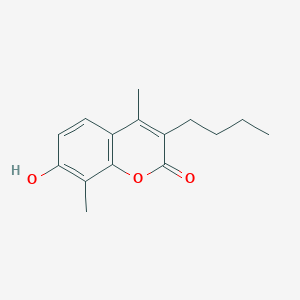
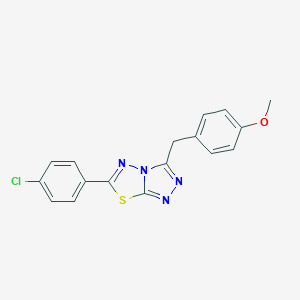
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)